Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803607-65-9
VCID: VC2893042
InChI: InChI=1S/C8H12N2O3.ClH/c1-8(2,9)6-4-5(13-10-6)7(11)12-3;/h4H,9H2,1-3H3;1H
SMILES: CC(C)(C1=NOC(=C1)C(=O)OC)N.Cl
Molecular Formula: C8H13ClN2O3
Molecular Weight: 220.65 g/mol

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

CAS No.: 1803607-65-9

Cat. No.: VC2893042

Molecular Formula: C8H13ClN2O3

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride - 1803607-65-9

Specification

CAS No. 1803607-65-9
Molecular Formula C8H13ClN2O3
Molecular Weight 220.65 g/mol
IUPAC Name methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H12N2O3.ClH/c1-8(2,9)6-4-5(13-10-6)7(11)12-3;/h4H,9H2,1-3H3;1H
Standard InChI Key NNKLUOBXFHPHFG-UHFFFAOYSA-N
SMILES CC(C)(C1=NOC(=C1)C(=O)OC)N.Cl
Canonical SMILES CC(C)(C1=NOC(=C1)C(=O)OC)N.Cl

Introduction

Chemical Identity and Basic Properties

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is characterized by specific chemical identifiers and properties that define its chemical behavior and potential applications. The compound is identified by the following parameters:

Identification Parameters

ParameterValue
CAS Number1803607-65-9
Molecular FormulaC₈H₁₃ClN₂O₃
Molecular Weight220.65 g/mol
IUPAC Namemethyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
SMILESCC(C)(C1=NOC(=C1)C(=O)OC)N.Cl
Standard InChIInChI=1S/C8H12N2O3.ClH/c1-8(2,9)6-4-5(13-10-6)7(11)12-3;/h4H,9H2,1-3H3;1H
Standard InChIKeyNNKLUOBXFHPHFG-UHFFFAOYSA-N

This compound is classified as a hydrochloride salt of the parent compound, which enhances its solubility and stability in pharmaceutical formulations. The presence of the hydrochloride form indicates its potential utility in drug development where improved solubility characteristics are often required.

Physical Properties

As a crystalline solid, this compound exhibits physical properties that are characteristic of oxazole derivatives and hydrochloride salts. Based on structural analysis and similar compounds, the following properties can be anticipated:

  • Appearance: White to off-white crystalline solid

  • Solubility: Likely soluble in polar solvents such as water, methanol, and dimethyl sulfoxide

  • Stability: Enhanced stability in comparison to the free base form due to the hydrochloride salt formation

The compound's physical properties make it suitable for various laboratory applications and potential pharmaceutical formulations. The hydrochloride salt formation typically improves handling characteristics and shelf stability compared to the free base.

Chemical Structure and Structural Characteristics

Core Structure

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride features an oxazole core, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This 1,2-oxazole configuration indicates that the oxygen and nitrogen atoms are adjacent in positions 1 and 3 of the ring .

The oxazole ring serves as a key structural element that contributes significantly to the compound's chemical reactivity and potential biological properties. Oxazoles are known for being π-electron-excessive heterocycles, with the electronegativity of the nitrogen atom attracting electrons so that C2 is partially electropositive and therefore susceptible to nucleophilic attack .

Substituent Groups

The compound contains three main substituent groups attached to the oxazole core:

  • A methyl carboxylate group (-COOCH₃) at position 5 of the oxazole ring

  • A 2-aminopropan-2-yl group at position 3, consisting of a tertiary carbon with two methyl groups and a primary amine

  • A hydrochloride counterion associated with the primary amine group

These substituents significantly influence the compound's chemical behavior, including its reactivity, solubility, and potential biological interactions. The methyl carboxylate group provides an opportunity for further functionalization through ester hydrolysis, while the primary amine group offers a site for hydrogen bonding and potential derivatization.

Structural Comparison with Related Compounds

Several structurally related compounds exist with modifications to either the core heterocycle or the substituent groups. Examples include:

  • Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate, where the carboxylate group is at position 4 instead of position 5

  • Methyl 3-(2-aminopropan-2-yl)-1H-pyrazole-5-carboxylate, which features a pyrazole core instead of an oxazole

  • Methyl 2-(2-aminopropyl)-1,3-oxazole-5-carboxylate, which has a different arrangement of the aminopropyl group

These structural variations demonstrate the versatility of heterocyclic chemistry and highlight the specific characteristics of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride.

Methods of Synthesis

General Oxazole Synthesis Approaches

The synthesis of oxazole derivatives, including Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride, can be achieved through various established methods. Several classical approaches for oxazole synthesis include:

Specific Synthesis Considerations

For Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride, the synthesis would likely involve:

  • Construction of the oxazole core using one of the general methods described above

  • Introduction of the 2-aminopropan-2-yl group at position 3

  • Incorporation of the methyl carboxylate functionality at position 5

  • Formation of the hydrochloride salt through treatment with HCl

The specific synthetic route would be selected based on factors such as available starting materials, desired yield, scale of production, and potential side reactions. Multi-step synthesis would likely be required to introduce the specific substituents in the correct positions.

Purification and Characterization

Following synthesis, purification techniques such as recrystallization from suitable solvents, column chromatography, or preparative HPLC would be employed to obtain the pure compound. Characterization would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis for composition verification

These techniques collectively provide comprehensive confirmation of the successful synthesis of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride.

Spectroscopic Properties and Structural Elucidation

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands would include:

  • N-H stretching vibrations of the primary amine group (approximately 3300-3500 cm⁻¹)

  • C=O stretching of the ester group (approximately 1700-1750 cm⁻¹)

  • C=N and C=C stretching of the oxazole ring (approximately 1550-1650 cm⁻¹)

  • C-O stretching vibrations (approximately 1200-1300 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak corresponding to the free base (M⁺ at m/z 184.09)

  • Fragmentation patterns characteristic of oxazole derivatives

  • Potential loss of the methyl carboxylate group or cleavage of the aminopropan-2-yl substituent

These spectroscopic profiles collectively contribute to the structural elucidation and verification of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride.

Biological ActivityPotential MechanismRelated Research
AntimicrobialInteraction with bacterial cell wall or protein synthesisOxazoles have shown broad-spectrum antibacterial activity
AntiviralInhibition of viral replication enzymesSeveral oxazole derivatives demonstrate antiviral properties
AnticancerVarious mechanisms including enzyme inhibitionOxazoles have shown cytotoxicity against various cancer cell lines
Anti-inflammatoryInhibition of inflammatory mediatorsCertain oxazole derivatives show anti-inflammatory activity
AntidiabeticInteraction with glucose metabolism pathwaysSome oxazoles demonstrate hypoglycemic effects
AnticonvulsantModulation of neuronal excitabilityOxazole-based compounds with anticonvulsant properties have been reported

Structure-Activity Relationships

The specific substitution pattern in Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride may contribute to its potential biological activities:

  • The oxazole core provides a scaffold that can interact with various biological targets

  • The 2-aminopropan-2-yl group offers potential for hydrogen bonding and ion-pair interactions

  • The methyl carboxylate group provides an additional point for molecular recognition or further derivatization

Current Research and Future Perspectives

Research Applications

Current research involving oxazole derivatives similar to Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride includes:

  • Development of novel enzyme inhibitors with potential therapeutic applications

  • Investigation of structure-activity relationships to optimize biological activities

  • Utilization as intermediates in the synthesis of more complex bioactive molecules

  • Exploration of medicinal chemistry applications targeting various disease states

Recent publications indicate growing interest in the therapeutic diversity of oxazole scaffolds, with particular emphasis on their potential in anticancer, antibacterial, antidiabetic, and CNS-modulating activities .

Future Research Directions

Potential future research directions for Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride may include:

  • Detailed exploration of its pharmacological profile through in vitro and in vivo studies

  • Development of structural analogs with enhanced potency or selectivity

  • Investigation of structure-based drug design approaches utilizing the oxazole scaffold

  • Examination of potential synergistic effects in combination with established therapeutic agents

  • Exploration of alternative synthetic routes to improve yield and purity

The unique structural features of this compound, combined with the established versatility of oxazole derivatives, suggest significant potential for further exploration in medicinal chemistry and drug discovery.

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